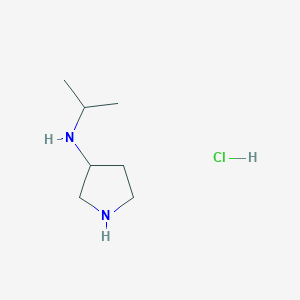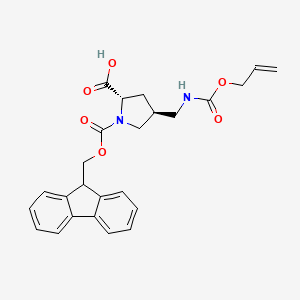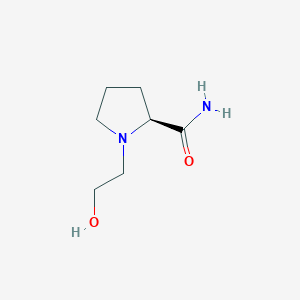
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine source under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxamide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activities.
N-methylpyrrolidine-2-carboxamide: A structurally related compound with a methyl group instead of a hydroxyethyl group.
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyethyl and carboxamide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)6-2-1-3-9(6)4-5-10/h6,10H,1-5H2,(H2,8,11)/t6-/m0/s1 |
InChI Key |
OLAFZBNTMNYWKR-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCO)C(=O)N |
Canonical SMILES |
C1CC(N(C1)CCO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




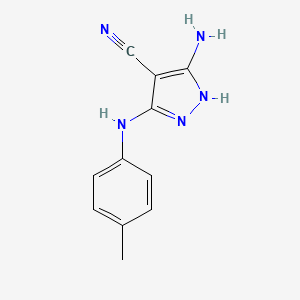

![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
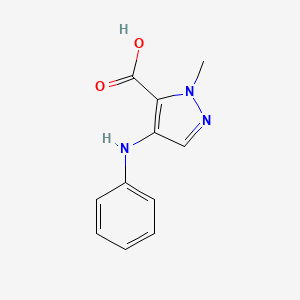
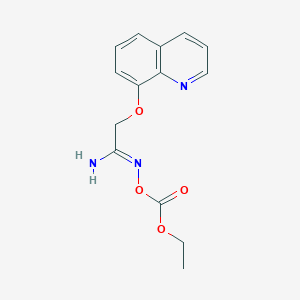
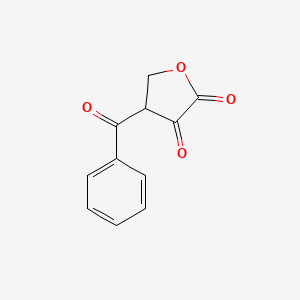
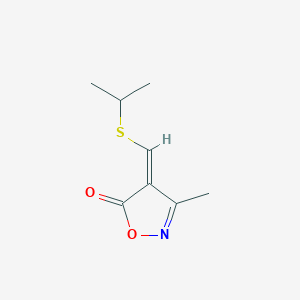
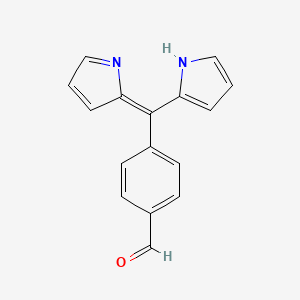

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
